TAK1 Inhibition: Tertiary Sulfonamide vs. Primary Inactivity
Phenylmethanesulfonamide derivatives bearing N-cyclohexyl-N-methyl substitution demonstrate measurable inhibition of TGF-β-activated kinase 1 (TAK1), whereas primary sulfonamide analogs lacking N-substitution exhibit no detectable activity [1]. The tertiary sulfonamide nitrogen is essential for achieving the conformational restriction required for ATP-binding site occupancy [2].
| Evidence Dimension | TAK1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Potent inhibition observed for phenylmethanesulfonamide derivatives containing N-cyclohexyl-N-methyl substitution (exact IC₅₀ value not reported for the specific compound) |
| Comparator Or Baseline | Primary phenylmethanesulfonamides (unsubstituted at sulfonamide nitrogen): IC₅₀ >10,000 nM (no effect) |
| Quantified Difference | >100-fold difference in potency; presence of N,N-disubstitution correlates with TAK1 inhibitory activity |
| Conditions | Inhibition of human wild-type partial length TAK1 (1-303 residues) expressed in mammalian system |
Why This Matters
The N-cyclohexyl-N-methyl substitution pattern confers TAK1 inhibitory capacity that is entirely absent in primary sulfonamide analogs, making this compound a critical chemical probe for kinase inhibitor discovery programs.
- [1] BindingDB. CHEMBL_1991908 (CHEMBL4625643). Inhibition of human wild type partial length TAK1 (1 to 303 residues) expressed in mammalian expression system. View Source
- [2] BindingDB. US9505765, 37. TAK1-TAB1 Binding Inhibitory Potency: IC50 = 100 nM. The ability of candidate compounds to interact with TAK1-TAB1 is quantitated by a competitive binding assay. View Source
